molecular formula C₂₈H₃₂O₁₃ B121279 Podophyllotoxin glucoside CAS No. 16481-54-2

Podophyllotoxin glucoside

Cat. No. B121279
CAS RN: 16481-54-2
M. Wt: 576.5 g/mol
InChI Key: NXVJTGLCCSFGAT-QNDDJFOYSA-N
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Description

Podophyllotoxin glucoside is a derivative of Podophyllotoxin . Podophyllotoxin is an aryltetralin-type lignan isolated from species of Podophyllum . It is recognized as a broad-spectrum pharmacologically active compound . Etoposide, a derivative of Podophyllotoxin, is used as a frontline chemotherapeutic drug against various cancers .


Synthesis Analysis

Glucoside derivatives of Podophyllotoxin were synthesized and evaluated for their in vitro cytotoxic activities against five human cancer cell lines .


Molecular Structure Analysis

The molecular formula of Podophyllotoxin glucoside is C28H32O13 . The molecular weight is 576.5 g/mol .

Scientific Research Applications

Chemotherapy

Podophyllotoxin 4-O-glucoside and its derivatives are widely recognized as broad-spectrum pharmacologically active compounds. Etoposide, for instance, is a frontline chemotherapeutic drug used against various cancers due to its superior anticancer activity . It has been used in the synthesis of clinically used anticancer reagents etoposide and teniposide .

COVID-19 Treatment

Etoposide, a derivative of Podophyllotoxin 4-O-glucoside, has recently been redeveloped for the purpose of treating cytokine storm in COVID-19 patients . It has been used to prevent the cytokine storm caused by the recent SARS-CoV-2 viral infection .

Antimalarial Treatment

The therapeutic value of podophyllotoxin as a mitosis inhibitor has other medicinal applications, including use as anti-malarial agents .

Antifungal Treatment

Podophyllotoxin, the parent compound of Podophyllotoxin 4-O-glucoside, has been reported to have antifungal properties .

Immune Modulation

Studies have discovered the immunosuppressive ability of podophyllotoxin derivatives .

Cell Cycle Arrest

Podophyllotoxin 4-O-glucoside can induce cell cycle arrest in the G2 phase . It inhibits the polymerization of tubulin, thus subduing the configuration of mitotic spindles .

Apoptosis Induction

Podophyllotoxin 4-O-glucoside can induce apoptosis through decreasing the mitochondrial membrane potential in cells .

Mitochondrial Membrane Potential Decrease

Podophyllotoxin 4-O-glucoside can decrease the mitochondrial membrane potential in cells, which can lead to apoptosis .

Mechanism of Action

Target of Action

Podophyllotoxin 4-O-glucoside primarily targets tubulin and topoisomerase II . These proteins play crucial roles in cell division and DNA replication, respectively . The compound also targets PLK1, CCDC20, and CDK1 genes, which are key in cell cycle regulation .

Mode of Action

Podophyllotoxin 4-O-glucoside interacts with its targets by binding and inhibiting them . It binds to tubulin, disrupting the formation of the microtubule network, which is essential for cell division . It also binds to topoisomerase II, stabilizing the temporary break caused by the enzyme, leading to DNA/RNA breaks .

Biochemical Pathways

The compound affects the cell cycle, particularly the G2/M phase , by inducing its arrest . It also influences the DNA damage checkpoint pathway by increasing the expression of checkpoint kinase 2 (Chk2) . This leads to downstream effects such as the reduction of proteins associated with epithelial-mesenchymal transition (EMT), including Twist1 .

Pharmacokinetics

It’s known that podophyllotoxin derivatives, including podophyllotoxin 4-o-glucoside, have issues with systemic toxicity, drug resistance, and low bioavailability . These factors significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Podophyllotoxin 4-O-glucoside has significant antitumor activity. It inhibits the migration and invasion of cancer cells, affects the cell cycle, and induces apoptosis . It also has a significant inhibitory effect on tumor growth and metastasis in colorectal cancer (CRC) cells and 5-FU-resistant cells .

Action Environment

The action of Podophyllotoxin 4-O-glucoside can be influenced by various environmental factors. For instance, the compound’s lipophilicity, molecular weight, and the number of rotatable bonds can affect its interaction with the biological environment and thus its efficacy

Safety and Hazards

Podophyllotoxin and its derivatives, including Podophyllotoxin glucoside, can cause systemic toxicity and development of drug resistance . They are also known to be very irritating to skin and mucous membranes .

Future Directions

The growing demand for Podophyllotoxin is increasing, and plant sources are proving to be an unreliable option for the future . This explains the exigency of utilizing microbial biotransformation as a considerable approach along with the need for devoted effort towards rationally designing the new generation of the group of Podophyllotoxin .

properties

IUPAC Name

(5R,5aR,8aR,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21-,22+,23-,24+,25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVJTGLCCSFGAT-QNDDJFOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Podophyllotoxin glucoside

CAS RN

16481-54-2
Record name Podophyllotoxin glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16481-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Podophyllotoxin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016481542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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